molecular formula C13H26N2O2 B2585797 1-N-Boc-3-Isopropyl-1,4-diazepane CAS No. 1374126-71-2

1-N-Boc-3-Isopropyl-1,4-diazepane

Cat. No. B2585797
CAS RN: 1374126-71-2
M. Wt: 242.363
InChI Key: FPTTXMRXODRFFV-UHFFFAOYSA-N
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Description

1-N-Boc-3-Isopropyl-1,4-diazepane is a chemical compound with the molecular formula C13H26N2O2 . It is a derivative of 1,4-diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms . The compound is commercially available and has found various applications in the field of chemistry .


Synthesis Analysis

The synthesis of 1,4-diazepane derivatives, including this compound, has been a subject of research for many years . A common method involves reacting a compound represented by a specific formula in a solvent in the presence of triphenylphosphine and diisopropyl azodicarboxylate . The synthesis of 1,4-diazepane cores from N-propargylamines has also been reported .


Molecular Structure Analysis

The molecular structure of this compound includes 26 Hydrogen atoms, 13 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms . The structure of the molecule can be significantly distorted by protonation or metal complexation .


Chemical Reactions Analysis

1,4-Diazepines, including this compound, are associated with a wide range of chemical reactions . They can undergo various transformations, leading to the formation of many significant N-heterocycles .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 142.24 . More detailed physicochemical properties such as entropy, acentric factor, critical compressibility factor, and critical pressure can be obtained from advanced QSPR .

Mechanism of Action

The exact mechanism of action of 1-N-Boc-3-Isopropyl-1,4-diazepane is not fully understood. However, it is believed to act as a modulator of the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain. The compound has also been shown to exhibit anticonvulsant and anxiolytic properties.
Biochemical and physiological effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in the development of seizures and neurodegenerative disorders. The compound has also been shown to enhance the activity of the GABA-A receptor, leading to increased inhibitory neurotransmission in the brain.

Advantages and Limitations for Lab Experiments

1-N-Boc-3-Isopropyl-1,4-diazepane offers several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be used as a versatile intermediate in the synthesis of various biologically active compounds. However, the compound has some limitations, such as its low solubility in water, which can make it challenging to work with in aqueous environments.

Future Directions

There are several future directions for the research and development of 1-N-Boc-3-Isopropyl-1,4-diazepane. One potential area of focus is the synthesis of new analogs with improved pharmacological properties. Another area of interest is the investigation of the compound's potential as a therapeutic agent for the treatment of neurological disorders such as epilepsy and anxiety disorders. Further research is also needed to elucidate the compound's mechanism of action and to better understand its biochemical and physiological effects.
In conclusion, this compound is a versatile compound with diverse applications in scientific research. Its unique properties and potential as a therapeutic agent make it an important area of focus for future research and development.

Synthesis Methods

The synthesis of 1-N-Boc-3-Isopropyl-1,4-diazepane involves the reaction of 3-isopropyl-1H-1,4-diazepine with di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place under mild conditions and yields the desired product in high purity.

Scientific Research Applications

1-N-Boc-3-Isopropyl-1,4-diazepane has found extensive use in scientific research, particularly in the field of medicinal chemistry. The compound serves as an important building block in the synthesis of various biologically active molecules such as antitumor agents, analgesics, and anti-inflammatory drugs.

properties

IUPAC Name

tert-butyl 3-propan-2-yl-1,4-diazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-10(2)11-9-15(8-6-7-14-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTTXMRXODRFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCCN1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1374126-71-2
Record name tert-butyl 3-(propan-2-yl)-1,4-diazepane-1-carboxylate
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